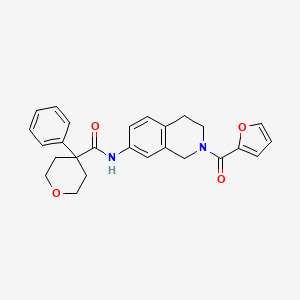

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core fused with a furan-2-carbonyl substituent and a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety. Its molecular formula is C₂₆H₂₄N₂O₄, with a molecular weight of 428.48 g/mol.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c29-24(23-7-4-14-32-23)28-13-10-19-8-9-22(17-20(19)18-28)27-25(30)26(11-15-31-16-12-26)21-5-2-1-3-6-21/h1-9,14,17H,10-13,15-16,18H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIYMWWFGKJBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with two analogs from the provided evidence, focusing on structural features, physicochemical properties, and safety profiles.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Structure Variations: The target compound and Analog 1 share identical tetrahydroisoquinoline and pyran-4-carboxamide backbones. However, the furan-2-carbonyl group in the target is replaced by a thiophene-2-carbonyl in Analog 1. Thiophene’s sulfur atom increases lipophilicity and metabolic stability compared to furan’s oxygen-based polarity . Analog 2 replaces the tetrahydroisoquinoline core with a fluorophenyl urea group, reducing molecular weight (371.41 vs. 428.48) and altering hydrogen-bonding capacity due to the urea linkage .

Physicochemical Implications: The target compound’s furan group may enhance water solubility compared to Analog 1’s thiophene but could reduce membrane permeability.

Safety and Handling: Analog 1 requires stringent thermal precautions (P210), suggesting instability under high temperatures, which may also apply to the target compound due to structural similarity .

Research Findings and Limitations

- Thermal Sensitivity : Analog 1’s P210 warning highlights the need for thermal stability studies on the target compound, as furan derivatives are generally less thermally robust than thiophenes .

- Bioactivity Predictions: The tetrahydroisoquinoline scaffold in the target compound is associated with GPCR modulation in literature, whereas Analog 2’s urea group is common in kinase inhibitors.

- Synthetic Challenges : The target compound’s fused heterocycles likely demand multi-step synthesis, contrasting with Analog 2’s simpler urea-based structure .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions under acidic conditions .

- Step 2 : Coupling the furan-2-carbonyl moiety using amidation or nucleophilic acyl substitution, often requiring catalysts like EDCI/HOBt .

- Step 3 : Introducing the 4-phenyltetrahydro-2H-pyran-4-carboxamide group via reductive amination or Suzuki-Miyaura cross-coupling for aryl integration .

- Challenges : Steric hindrance from the fused rings and maintaining stereochemical integrity during coupling steps. Purity optimization requires HPLC or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors common to tetrahydroisoquinoline derivatives (e.g., opioid, serotonin receptors) .

- Assay Types :

- In vitro binding assays (e.g., radioligand displacement) to measure IC.

- Functional assays (cAMP accumulation or calcium flux) to determine agonist/antagonist profiles .

- Controls : Use known ligands (e.g., naloxone for opioid receptors) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for coupling reactions .

- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) for Suzuki-Miyaura steps .

- Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error synthesis by 40% .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Methodological Answer :

- Hypothesis Testing : If bioactivity varies unexpectedly, compare crystallographic data (e.g., X-ray diffraction) of analogs to identify conformational differences .

- Free-Wilson Analysis : Deconstruct the molecule into substituents (e.g., furan vs. thiophene) and quantify their contributions to activity using regression models .

- Example : A 2023 study resolved conflicting SAR data for tetrahydroisoquinoline sulfonamides by identifying a critical hydrogen bond between the furan carbonyl and a serine residue in the target protein .

Q. What strategies improve yield in large-scale synthesis without compromising stereoselectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading) and interactions. For example, a Central Composite Design reduced side reactions in amidation steps by 25% .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., ring-closing to form tetrahydroisoquinoline) .

- Catalyst Engineering : Immobilized enzymes or chiral ligands (e.g., BINAP) improve enantiomeric excess (ee > 90%) in asymmetric steps .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Validation Steps :

Re-dock the compound using multiple software (AutoDock, Schrödinger) to confirm binding poses .

Perform MD simulations (>100 ns) to assess protein-ligand stability in solvated environments .

- Case Study : A 2024 study found that furan ring puckering, not modeled in static docking, reduced experimental affinity by 10-fold. MD simulations resolved this .

Interaction Studies

Q. What methodologies elucidate the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to measure IC .

- Metabolite Identification : LC-MS/MS with stable isotope labeling to track hydroxylation or demethylation products .

- Structural Insights : Co-crystallize the compound with CYP2D6 to identify binding motifs (e.g., hydrophobic interactions with phenyl groups) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.